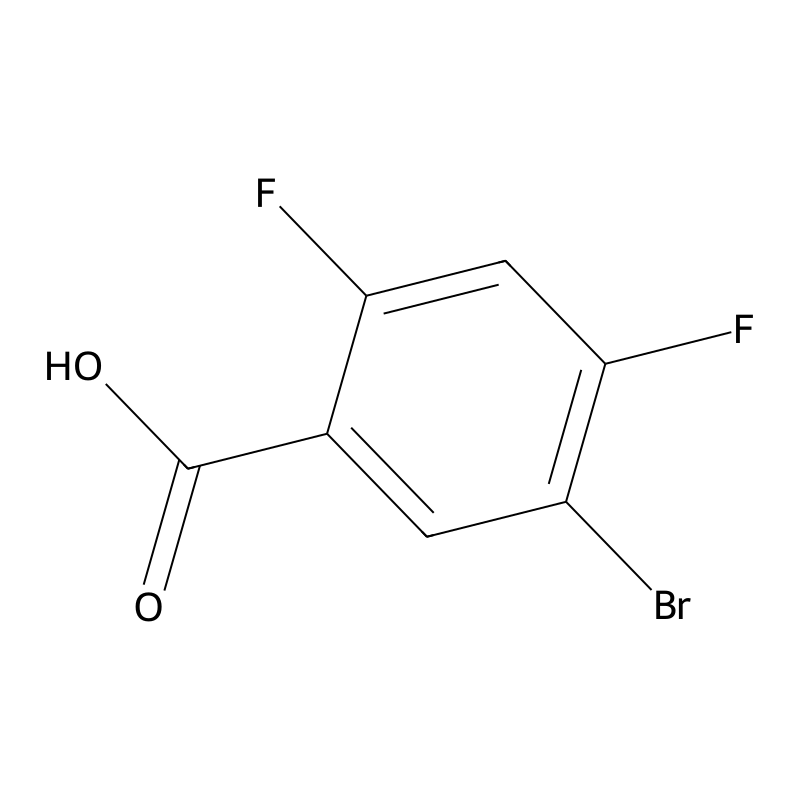5-Bromo-2,4-difluorobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
-Bromo-2,4-difluorobenzoic acid is a small molecule that can be synthesized through various methods, including electrophilic aromatic substitution reactions. Studies have explored different reaction conditions and catalysts to optimize the yield and purity of the final product.
For example, one study investigated the use of trifluoroacetic anhydride (TFAA) as a catalyst for the bromination of 2,4-difluorobenzoic acid, achieving a yield of 82% for the desired product.
Another study compared the efficiency of different catalysts for the bromination reaction, finding that iron(III) bromide (FeBr₃) offered a cost-effective and environmentally friendly alternative to traditional catalysts.
These studies contribute to the development of efficient and sustainable approaches for the synthesis of 5-bromo-2,4-difluorobenzoic acid, which is crucial for its further exploration in various scientific applications.
Potential Applications:
Research suggests that 5-bromo-2,4-difluorobenzoic acid possesses various properties that make it a potential candidate for different scientific applications.
One area of exploration is its use as a building block in the synthesis of more complex molecules. The presence of the bromine and fluorine atoms on the aromatic ring can influence the chemical and physical properties of the final product, making it suitable for various applications such as the development of new pharmaceuticals or functional materials.
Another potential application lies in its use as a precursor for the preparation of other fluorinated aromatic compounds. The selective replacement of the bromine atom with other functional groups can lead to the generation of diverse molecules with unique properties, expanding the possibilities for further research and development [].
5-Bromo-2,4-difluorobenzoic acid is an aromatic compound with the chemical formula C₇H₃BrF₂O₂. It features a bromine atom and two fluorine atoms substituted on a benzoic acid structure, making it a halogenated derivative of benzoic acid. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules. The presence of both bromine and fluorine atoms enhances its chemical reactivity and biological properties.
- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for further functionalization.
- Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
The synthesis of 5-Bromo-2,4-difluorobenzoic acid typically involves the following steps:
- Starting Material: 2,4-Difluorobenzoic acid is used as the starting material.
- Bromination: The compound is reacted with a bromide reagent in concentrated sulfuric acid. This step introduces the bromine atom at the 5-position.
- Purification: The crude product undergoes purification processes such as rectification and hydrolysis to yield high-purity 5-Bromo-2,4-difluorobenzoic acid .
This method highlights the importance of controlling reaction conditions to minimize by-products and maximize yield.
5-Bromo-2,4-difluorobenzoic acid has several applications:
- Pharmaceutical Intermediates: It is used in synthesizing various pharmaceutical compounds due to its unique structural features.
- Research: Its derivatives are often employed in research settings to study biological interactions and mechanisms.
The compound's unique properties make it a valuable building block in medicinal chemistry.
Interaction studies involving 5-Bromo-2,4-difluorobenzoic acid focus on its reactivity with other molecules. For example:
- Binding Studies: Investigating how this compound interacts with biological targets can reveal its potential therapeutic effects.
- Reactivity Profiles: Understanding how it reacts with different nucleophiles can help predict its behavior in biological systems.
These studies are crucial for assessing the compound's viability as a drug candidate or agrochemical.
Several compounds share structural similarities with 5-Bromo-2,4-difluorobenzoic acid:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Bromo-2,5-difluorobenzoic acid | C₇H₃BrF₂O₂ | Different substitution pattern; potential uses in similar applications. |
| 2-Bromo-4-fluorobenzoic acid | C₇H₆BrF | Lacks one fluorine; may exhibit different biological properties. |
| 3-Bromo-2,6-difluorobenzoic acid | C₇H₃BrF₂O₂ | Similar halogenation; different substitution position may affect reactivity. |
The uniqueness of 5-Bromo-2,4-difluorobenzoic acid lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activity compared to other similar compounds.








